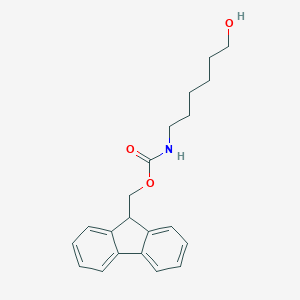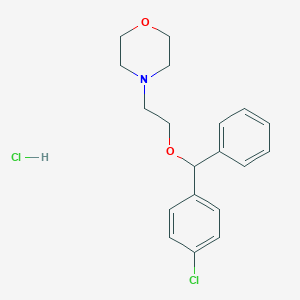![molecular formula C18H28N2O3S B162958 1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine CAS No. 792927-06-1](/img/structure/B162958.png)
1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine
Overview
Description
“1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine” is a compound with the molecular formula C18H28N2O3S . It is also known by the synonym TASIN-1 . The compound has a molecular weight of 352.5 g/mol .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, piperidones, which are precursors to the piperidine ring found in this compound, are of significant interest due to their unique biochemical properties . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis
The compound has a complex structure that includes a piperidine ring, a methoxyphenyl group, and a sulfonyl group . The InChI string, a textual representation of the compound’s structure, is provided in the PubChem database .Physical And Chemical Properties Analysis
The compound has several computed properties listed in the PubChem database . It has a XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors . The compound has four rotatable bonds . Its topological polar surface area is 58.2 Ų . The compound has a formal charge of 0 .Scientific Research Applications
Antibacterial Activity
1-[1-(4-Methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine derivatives have been studied for their antibacterial properties. For instance, a series of derivatives were synthesized and exhibited significant antibacterial effects (Aziz‐ur‐Rehman et al., 2017).
Antimicrobial and Antioxidant Potential
Novel derivatives of this compound have been explored for their antimicrobial and antioxidant potential. Some derivatives showed promising activity in these areas (S. T. Harini et al., 2014).
Chemical Transformations and Synthesis
Research has been conducted on the chemical transformations involving this compound. One study documented a piperidine to pyrrolidine ring transformation, showcasing the compound's versatility in chemical reactions (Gabrijela Ambrožič et al., 1998).
Dopaminergic Ligands
There's interest in synthesizing derivatives for use as dopaminergic ligands, which are essential in studying various neurological conditions. Specific derivatives have been evaluated for their affinity towards dopamine receptors (J. Penjišević et al., 2016).
Biological Activity of 4-Aminopiperidines
The compound's derivatives are of interest due to their broad spectrum of biological activity. For instance, certain 4-aminopiperidine derivatives have been studied for their therapeutic potential (V. Kuznetsov et al., 1994).
Protective Groups in Oligoribonucleotide Synthesis
In oligoribonucleotide synthesis, derivatives of this compound have been used as protective groups, highlighting its application in molecular biology (C. Reese et al., 1986).
Synthesis of Enantiomerically Pure Amino Acid Derivatives
The compound has been involved in the synthesis of enantiomerically pure α- and β-amino acid derivatives, indicating its role in advanced organic synthesis and pharmaceutical applications (T. Satoh et al., 2003).
5-HT₆ Receptor Antagonists
Derivatives have been evaluated as 5-HT₆ receptor antagonists, showing potential in cognitive enhancement and neurological disorders treatment (R. Nirogi et al., 2012).
Dopamine Transporter Inhibition
The compound's derivatives have shown efficacy in inhibiting dopamine transporters, which is significant in studying and treating neurological disorders (G. Lapa et al., 2005).
properties
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)16-9-13-20(14-10-16)24(21,22)18-5-3-17(23-2)4-6-18/h3-6,15-16H,7-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBHYDPDIJQQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





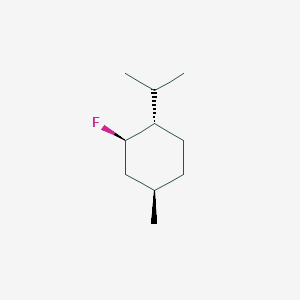
![2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B162880.png)

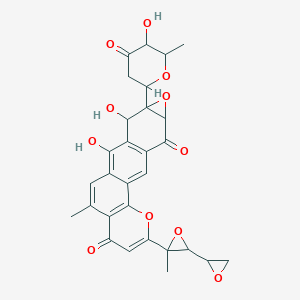
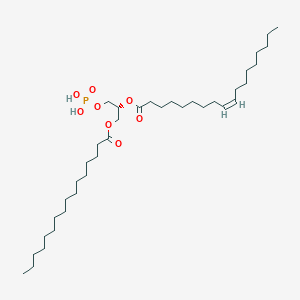

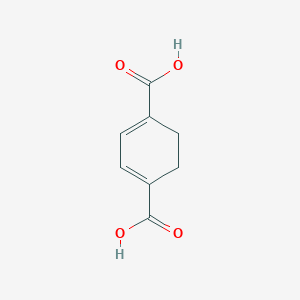
![8-Chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B162899.png)
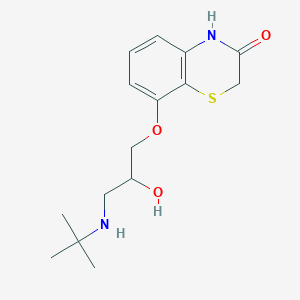
![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B162904.png)
